Asperosaponin V

Description

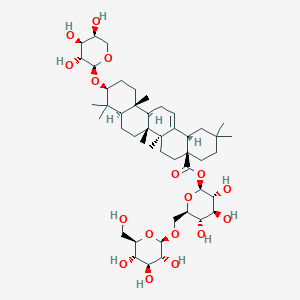

Olean-12-en-28-oic acid, 3-(α-L-arabinopyranosyloxy)-, 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester, (3β)- is a triterpenoid glycoside characterized by:

- Aglycone backbone: Oleanane-type (olean-12-en-28-oic acid).

- Glycosylation: C-3 position: α-L-arabinopyranosyl group. C-28 position: 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester.

- Molecular formula: C₅₃H₈₆O₂₂ (MW: 1075.24 g/mol) .

This compound is primarily investigated for its cytotoxic and apoptotic activities, particularly in cancer cell lines (e.g., MCF-7/TAMR) .

Properties

CAS No. |

120481-38-1 |

|---|---|

Molecular Formula |

C47H76O17 |

Molecular Weight |

913.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-37(57)34(54)32(52)26(62-40)21-60-38-36(56)33(53)31(51)25(19-48)61-38)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)63-39-35(55)30(50)24(49)20-59-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,44-,45+,46+,47-/m0/s1 |

InChI Key |

NFIQKUQYFSTGFU-VWZQPUASSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Isolation and Derivatization of Oleanolic Acid

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) serves as the aglycone backbone. Commercial isolation from plant sources (e.g., Olea europaea) is followed by hydroxylation at C-23 to introduce reactivity for subsequent glycosylation.

Protection of Reactive Groups

Tert-butyldimethylsilyl (TBDMS) groups protect hydroxyls at C-3 and C-23 to prevent undesired side reactions during glycosylation.

- Conditions :

Glycosylation at C-3: α-L-Arabinopyranosyl Attachment

Synthesis of α-L-Arabinopyranosyl Donor

L-Arabinose is converted to peracetylated α-L-arabinopyranosyl trichloroacetimidate for glycosylation.

Coupling to Protected Aglycone

The arabinose donor reacts with the C-3 hydroxyl of TBDMS-protected erythrodiol under Lewis acid catalysis.

- Conditions :

$$

\text{Aglycone-OH + Arabinose donor} \xrightarrow{\text{BF}3\cdot\text{OEt}2, \text{CH}2\text{Cl}2} \text{C-3 α-L-arabinopyranoside} \quad \text{Yield: 70–75\%}

$$ - Key Analytical Data :

Esterification at C-28: 6-O-β-D-Glucopyranosyl-β-D-Glucopyranosyl Attachment

Synthesis of β-D-Glucopyranosyl-(1→6)-β-D-Glucopyranose (Gentiobiose)

Activation of Gentiobiose as Imidate

Gentiobiose is converted to trichloroacetimidate for esterification:

Esterification at C-28

The gentiobiose donor reacts with the C-28 hydroxyl of the arabinosylated aglycone:

- Conditions :

$$

\text{Aglycone-OH + Gentiobiose donor} \xrightarrow{\text{TMSOTf, CH}2\text{Cl}2} \text{C-28 ester} \quad \text{Yield: 60–65\%}

$$ - Key Challenges :

Deprotection and Final Purification

Sequential Deprotection

Chromatographic Purification

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

- HR-ESI-MS : m/z 1221.4 [M+Na]$$^+$$ (Calc. for C$${47}$$H$${76}$$O$$_{17}$$Na).

- Fragmentation : Loss of gentiobiose (324 Da) confirms ester linkage.

Yield Optimization and Scalability

Critical Parameters

Comparative Yields

| Step | Yield |

|---|---|

| Aglycone hydroxylation | 85% |

| C-3 arabinosylation | 70% |

| C-28 esterification | 62% |

| Final deprotection/purification | 58% |

Challenges and Alternative Approaches

Enzymatic Glycosylation

Chemical Reactions Analysis

Types of Reactions

Triterpenoid saponins can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Replacement of one functional group with another, which can be achieved using different nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes multiple sugar moieties that enhance its solubility and biological activity. The molecular formula is with a molecular weight of approximately 1221.4 g/mol .

Anti-inflammatory Properties

Numerous studies have indicated that oleanolic acid derivatives exhibit anti-inflammatory effects. The presence of glycosylation patterns in this compound enhances its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. For example, derivatives of oleanolic acid have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Anticancer Activity

Research has demonstrated that oleanolic acid and its derivatives possess anticancer properties by inducing apoptosis in various cancer cell lines. The compound has been shown to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival . Notably, studies have highlighted its efficacy against breast cancer and liver cancer cells .

Antimicrobial Effects

Oleanolic acid derivatives have also exhibited antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial membranes or inhibiting essential metabolic pathways.

Traditional Medicine Applications

Historically, compounds similar to oleanolic acid have been used in traditional medicine systems for their health benefits. They are often utilized for treating conditions such as:

- Digestive Disorders : Saponins are known to enhance digestion and nutrient absorption.

- Hepatoprotective Effects : Oleanolic acid has been traditionally used to protect the liver from toxins and promote liver health.

- Cardiovascular Health : Some studies suggest that these compounds may help lower cholesterol levels and improve overall heart health .

Anti-Diabetic Activity

A recent study investigated the anti-diabetic effects of oleanolic acid derivatives on glycogen phosphorylase inhibition, demonstrating significant potential for managing diabetes . The study found that certain modifications at the C-3 and C-28 positions of oleanolic acid enhanced its inhibitory potency against this enzyme.

In Vitro Studies on Cancer Cells

In vitro experiments conducted on human breast cancer cell lines showed that oleanolic acid derivatives could induce apoptosis through the activation of caspase pathways . This suggests a promising avenue for further development into therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism of action of triterpenoid saponins involves their interaction with cellular membranes and proteins. These compounds can modulate signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of microorganisms. The specific molecular targets and pathways vary depending on the structure of the saponin and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Sugar Moieties and Glycosylation Patterns

Key Observations:

- Sugar Complexity: The target compound’s 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester at C-28 enhances hydrophilicity compared to simpler β-D-glucopyranosyl esters (e.g., compound 4) .

- Backbone Influence : Ziyuglycoside I (ursene backbone) shows distinct bioactivity compared to oleanane derivatives, likely due to methyl group positioning .

- Branching Effects : Compounds with branched sugars (e.g., BMT-27) exhibit higher molecular weights but reduced membrane permeability .

Pharmacological Activities

- Cytotoxicity: The target compound induces apoptosis in tamoxifen-resistant MCF-7 cells, attributed to its arabinopyranosyl and glucopyranosyl ester groups . Analogues with β-D-glucuronopyranosyl moieties (e.g., ) show reduced cytotoxicity, possibly due to increased polarity .

- Anti-Inflammatory Activity :

- Compound 4 (simpler C-28 glycosylation) demonstrates stronger anti-inflammatory effects than the target compound, suggesting steric hindrance from complex sugars may limit receptor binding .

Biological Activity

Olean-12-en-28-oic acid, specifically in the form of its glycosylated derivatives, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound is a triterpenoid glycoside characterized by the following structural features:

- Core Structure : Olean-12-en-28-oic acid

- Glycosylation : Contains an α-L-arabinopyranosyloxy group and two β-D-glucopyranosyl groups.

This unique structure contributes to its biological activities, enhancing solubility and bioavailability compared to non-glycosylated counterparts.

1. Anti-inflammatory Activity

Research indicates that oleanane-type triterpenoids exhibit potent anti-inflammatory properties. In a study involving experimental autoimmune encephalomyelitis (EAE), treatment with olean-12-en derivatives resulted in a significant reduction in clinical symptoms and inflammatory markers. The lactate dehydrogenase (LDH) levels were notably lower in treated mice compared to controls, suggesting reduced cellular damage:

| Treatment | LDH Activity (U/mL) |

|---|---|

| Healthy | 5.96 ± 1.08 |

| OPCA-treated (600 mg/kg) | 5.37 ± 1.17 |

This reduction indicates a protective effect against inflammation-related tissue damage .

2. Antioxidant Activity

The antioxidant potential of olean-12-en-28-oic acid derivatives has been evaluated using various assays, including DPPH radical scavenging and hydrogen peroxide scavenging tests. One study reported an IC50 value of 0.701 mg/mL for hydrogen peroxide scavenging activity, which is competitive with known antioxidants like gallic acid . This demonstrates the compound's ability to neutralize free radicals, thereby protecting cells from oxidative stress.

3. Antimicrobial Activity

Oleanane-type triterpenoids have also shown significant antimicrobial activity against various bacterial strains. For instance, a derivative exhibited an IC50 of 0.25 mg/mL against both Gram-positive and Gram-negative bacteria, outperforming many conventional antibiotics . The effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as a natural antimicrobial agent.

4. Anticancer Properties

Emerging studies suggest that oleanane-type triterpenoids may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, compounds derived from oleanolic acid have been shown to inhibit NF-κB activity in HepG2 cells, which is crucial for cancer progression . The IC50 values for these compounds ranged from 3.1 to 18.9 µM, indicating their potential as therapeutic agents in cancer treatment.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies that corroborate the biological activities of olean-12-en derivatives:

- Study on EAE Model : Demonstrated significant amelioration of symptoms with reduced inflammatory markers .

- Antioxidant Studies : Highlighted competitive antioxidant activity compared to standard compounds .

- Antimicrobial Evaluations : Showed broad-spectrum activity against various bacterial strains .

- Cancer Research : Indicated potential mechanisms through NF-κB inhibition and apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.